(Triphenylphosphoranylidene)acetonitrile

Description

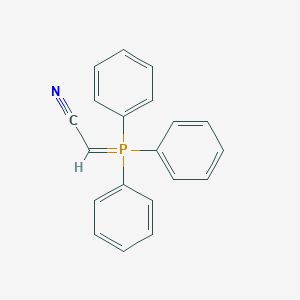

(Triphenylphosphoranylidene)acetonitrile (CAS 16640-68-9) is an organophosphorus compound featuring a resonance-stabilized phosphoranylidene group (P=C) linked to an acetonitrile moiety. Its molecular formula is C₂₀H₁₆NP, with a molecular weight of 301.33 g/mol . This compound is widely used in organic synthesis as a Wittig reagent to form alkenes via reactions with carbonyl groups. Key properties include:

- High stability due to resonance between the phosphorus center and the cyano group .

- Polar characteristics, enabling solubility in organic solvents like dichloromethane and toluene .

- Applications in synthesizing heterocycles (e.g., chromones) , coordination chemistry (e.g., Ge-Pd clusters) , and materials science .

- Safety: Classified as hazardous (H301+H311+H331, H315, H319), requiring storage under inert atmosphere at <-20°C .

Structure

2D Structure

Propriétés

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APISVOVOJVZIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168099 | |

| Record name | (Triphenylphosphoranylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16640-68-9 | |

| Record name | 2-(Triphenylphosphoranylidene)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16640-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Triphenylphosphoranylidene)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016640689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16640-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Triphenylphosphoranylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (triphenylphosphoranylidene)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Triphenylphosphoranylidene)acetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7LR5WB3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Phosphonium Salt Formation :

Triphenylphosphine reacts with bromoacetonitrile in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. The reaction proceeds via nucleophilic substitution, forming the phosphonium bromide intermediate:This step typically requires 12–24 hours at room temperature.

-

Deprotonation :

The phosphonium salt is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in THF at 0–5°C. Deprotonation generates the ylide:Yields range from 65% to 85%, depending on the base and solvent system.

Table 1: Optimization of Alkylation-Deprotonation Method

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | THF | 78 | |

| Base | NaH | 72 | |

| Temperature (°C) | 0–5 (deprotonation) | 85 | |

| Reaction Time (h) | 24 (alkylation) | 68 |

Hexachloroethane-Mediated Phosphorane Synthesis

An alternative approach, adapted from iminophosphorane synthesis, utilizes hexachloroethane (C₂Cl₆) as a chlorinating agent. This method is advantageous for moisture-sensitive reactions and avoids the use of alkyl halides.

Procedure Highlights

-

Reagents : Triphenylphosphine, hexachloroethane, triethylamine (Et₃N), and acetonitrile.

-

Steps :

Analyse Des Réactions Chimiques

Types of Reactions

(Triphenylphosphoranylidene)acetonitrile undergoes several types of chemical reactions, including:

Wittig Reaction: Forms alkenes from carbonyl compounds.

Michael Addition: Adds to α,β-unsaturated carbonyl compounds.

Substitution Reactions: Reacts with various electrophiles.

Common Reagents and Conditions

Wittig Reaction: Uses carbonyl compounds (aldehydes or ketones) as reactants, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.

Michael Addition: Uses α,β-unsaturated carbonyl compounds as reactants, often in the presence of a base.

Substitution Reactions: Uses electrophiles such as alkyl halides or acyl chlorides.

Major Products

Wittig Reaction: Produces alkenes.

Michael Addition: Produces β-substituted carbonyl compounds.

Substitution Reactions: Produces substituted phosphonium salts.

Applications De Recherche Scientifique

Organic Synthesis

Wittig Reaction

One of the primary applications of (Triphenylphosphoranylidene)acetonitrile is in the Wittig reaction , where it acts as a nucleophile to form alkenes from carbonyl compounds. The mechanism involves the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, resulting in the formation of a new carbon-carbon double bond and the expulsion of triphenylphosphine oxide as a byproduct. This reaction is particularly valuable for synthesizing α,β-unsaturated carbonyl compounds, which are crucial intermediates in organic synthesis .

Carbonylation and Hydrogenation Reactions

In addition to the Wittig reaction, this compound can participate in carbonylation and hydrogenation reactions . These reactions expand its utility in synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

Catalysis

Transition Metal Catalysis

The compound can act as a ligand in developing transition-metal catalysts . The triphenylphosphine moiety coordinates with metal centers, influencing their catalytic activity in various organic transformations. These catalysts are utilized in processes such as olefin metathesis and C-H activation reactions, which are essential for constructing complex molecular architectures .

Biological Applications

Recent studies have indicated that this compound plays a role in synthesizing largazole analogues , compounds that exhibit potent cell growth inhibition and are being investigated for their potential therapeutic applications in cancer treatment. The ability of this compound to stabilize reactive intermediates makes it invaluable for developing complex molecules with biological significance.

Case Study: Wittig Reaction Mechanism

- Reactants : this compound and an aldehyde or ketone.

- Products : α,β-unsaturated carbonyl compound.

- Mechanism Overview :

- Formation of phosphonium ylide by deprotonation.

- Nucleophilic attack on the carbonyl carbon.

- Formation of an alkene and triphenylphosphine oxide.

This reaction showcases the compound's effectiveness in generating complex alkenes from simple precursors.

Case Study: Catalytic Applications

- Catalyst System : Transition metals coordinated with this compound.

- Applications : Olefin metathesis and C-H activation.

- Outcomes : Enhanced reaction rates and selectivity compared to non-ligated systems.

Comparative Data Table

| Application Area | Description | Key Outcomes |

|---|---|---|

| Organic Synthesis | Wittig reaction for alkene formation | Formation of α,β-unsaturated compounds |

| Catalysis | Transition metal coordination | Improved catalytic efficiency |

| Biological Applications | Synthesis of largazole analogues | Potential anti-cancer properties |

Mécanisme D'action

The mechanism of action of (Triphenylphosphoranylidene)acetonitrile primarily involves its role as a ylide in the Wittig reaction. The compound reacts with carbonyl compounds to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to form the desired alkene and triphenylphosphine oxide.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Properties of (Triphenylphosphoranylidene)acetonitrile and Analogues

(a) Reactivity with Carbonyl Compounds

- This compound reacts with aldehydes/ketones to form α,β-unsaturated nitriles. For example, in chromone synthesis, it reacts with 3-formylchromone to yield (2E)-3-(4-oxo-4H-chromen-3-yl)acrylonitrile at 50% yield .

- Ethyl (triphenylphosphoranylidene)acetate produces α,β-unsaturated esters. In the synthesis of quinolin-2-ones, it reacts with 3-acetyl-4-hydroxyquinoline to form ethyl 5a-carboxylate derivatives .

- (Tributylphosphoranylidene)acetonitrile exhibits faster reaction kinetics due to reduced steric hindrance, achieving 79–87% yields in diarylheptanoid synthesis .

(b) Role in Coordination Chemistry

- This compound acts as a ligand in cluster compounds. For instance, it stabilizes a Ge@Pd₃ planar fragment in a sandwich-type cluster, leveraging its electron-rich phosphoranylidene moiety .

- Analogues like triphenylphosphine (PPh₃) lack the cyano group, limiting their ability to participate in π-backbonding interactions critical for cluster stabilization .

Table 2: Reaction Performance Comparison

Stability and Handling

- This compound requires stringent storage (-20°C, inert atmosphere) due to its sensitivity to moisture and oxidation .

- Ethyl (triphenylphosphoranylidene)acetate is less hygroscopic but degrades under prolonged heating (>100°C) .

- (Tributylphosphoranylidene)acetonitrile is more air-stable but less thermally stable than triphenyl derivatives .

Activité Biologique

Overview

(Triphenylphosphoranylidene)acetonitrile, a phosphonium ylide, is recognized for its significant role in organic synthesis, particularly through the Wittig reaction. Its structure consists of a triphenylphosphoranylidene group attached to an acetonitrile moiety, which contributes to its unique reactivity and stability in various chemical environments. Recent studies have also highlighted its potential biological activities, particularly in the field of medicinal chemistry.

- Chemical Formula : CHN\text{P}

- Molecular Weight : 284.29 g/mol

- Structure : Characterized by a phosphorus atom bonded to three phenyl groups and a carbon atom from acetonitrile.

1. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its derivatives against various microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | MIC (µL) |

|---|---|

| Bacillus cereus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 10 |

| Salmonella typhimurium | 10 |

| Candida albicans | 12 |

These results suggest that this compound exhibits promising antimicrobial activity, comparable to reference antibiotics like Nizo-arm and Cephradine .

2. Cytotoxicity and Cancer Research

The compound has been investigated for its potential in cancer treatment through the synthesis of analogues that exhibit significant cell growth inhibition. For instance, largeazole analogues synthesized using this compound have shown potent antitumor activity in various cancer cell lines .

- Case Study : A study demonstrated that a derivative of this compound exhibited a tumor growth inhibition (TGI) of 32.1% at a dosage of 200 mg/kg in preclinical models, indicating its potential as a therapeutic agent .

3. Mechanistic Insights

The mechanism behind the biological activity of this compound involves its ability to form stable complexes with biological targets. This interaction may enhance its efficacy as a nucleophile in reactions leading to the formation of biologically relevant compounds .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of triphenylphosphine with acetonitrile under specific conditions to yield the desired phosphonium ylide. Its applications extend beyond organic synthesis to include potential roles in drug development and materials science.

Q & A

Q. How is (triphenylphosphoranylidene)acetonitrile utilized in Wittig-type olefination reactions?

this compound acts as a stabilized ylide in Horner-Wadsworth-Emmons (HWE) reactions to form α,β-unsaturated nitriles. The reagent reacts with aldehydes or ketones under mild conditions (e.g., −10°C in CH₂Cl₂) to generate olefins with high stereoselectivity. Key parameters include slow addition of the ylide to avoid side reactions and careful temperature control to preserve selectivity .

Q. What spectroscopic methods are critical for characterizing products derived from this compound?

- ¹H/¹³C NMR : Used to confirm olefin geometry (e.g., coupling constants for E/Z isomers). For example, a trans olefin typically exhibits a coupling constant (J) of 15–18 Hz.

- ¹⁹F NMR : Useful for tracking trifluoromethyl groups in derivatives (e.g., shifts at +62–70 ppm) .

- Mass spectrometry : Exact mass analysis (e.g., 301.0636 for [M+H]⁺) helps verify molecular formulas .

Q. What are the standard storage conditions for this compound?

The compound should be stored at 0–6°C in airtight containers to prevent decomposition. Prolonged exposure to moisture or air can lead to hydrolysis of the ylide, reducing reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in stereoselective olefination?

- Solvent choice : Acetonitrile or THF enhances solubility, while CH₂Cl₂ minimizes side reactions.

- Additives : Cesium carbonate (Cs₂CO₃) improves yields in SN2-type alkylations (e.g., 85°C, 18 hours, 82% yield) .

- Temperature gradients : Stepwise warming (e.g., −10°C → 0°C) ensures controlled ylide activation .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

- Steric hindrance : Bulky substrates (e.g., menthyl esters) favor E-olefins due to reduced rotational freedom during transition states .

- Electronic effects : Electron-deficient aldehydes (e.g., trifluoromethyl derivatives) accelerate reaction rates but may require lower temperatures to suppress overreaction .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

- Purification protocols : Column chromatography (10% EtOAc/hexanes) removes triphenylphosphine oxide byproducts, which often skew yield calculations .

- Analytical cross-validation : GC-FID with multivariate optimization (e.g., two-level factorial design) ensures accurate quantification of acetonitrile-containing products .

Q. How does this compound compare to other Wittig reagents in challenging olefination scenarios?

- Advantages : Higher stability than unstabilized ylides; compatible with protic solvents (e.g., MeOH) in reductive workups.

- Limitations : Less reactive toward sterically hindered ketones compared to Schlosser-type reagents. Case study: In phenanthrene synthesis, the reagent enabled intramolecular double Michael additions but required TBSOTf as a Lewis acid for diastereoselectivity .

Methodological Considerations

Q. How to troubleshoot failed olefination reactions with this compound?

- Common pitfalls :

- Moisture contamination: Dry solvents over molecular sieves.

- Overheating: Use inert atmospheres (N₂/Ar) to prevent ylide decomposition.

- Diagnostic tests :

- ³¹P NMR to confirm ylide integrity (δ ~20–25 ppm for intact phosphoranylidenes) .

Q. What are the safety and handling protocols for this compound?

- Hazards : Irritant to eyes/skin; releases toxic fumes (HCN) upon decomposition.

- Mitigation : Use fume hoods, nitrile gloves, and emergency eye wash stations. Store away from strong acids/bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.